molecular formula C11H11NO2S B1453927 Cyclopropanesulfonic acid (3-ethynylphenyl)-amide CAS No. 1378461-82-5

Cyclopropanesulfonic acid (3-ethynylphenyl)-amide

Cat. No. B1453927
M. Wt: 221.28 g/mol
InChI Key: IIKODMHRWSCLKO-UHFFFAOYSA-N
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Description

“Cyclopropanesulfonic acid (3-ethynylphenyl)-amide” likely contains a cyclopropane ring, a sulfonic acid group, an ethynyl group, and an amide group. These functional groups could give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the ethynyl group could make it susceptible to addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonic acid group could make it highly polar and soluble in water .

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

Cyclopropanesulfonic acid derivatives have been explored in nucleophilic substitutions catalyzed by palladium(0). Studies like the one by Stolle et al. (1992) show that these compounds undergo regioselective substitutions, providing valuable building blocks in synthetic chemistry. This research demonstrates the high synthetic potential of these compounds in producing derivatives with various functional groups (Stolle et al., 1992).

Brønsted Acid-Catalyzed Imine Amidation

In the context of Brønsted acid-catalyzed reactions, cyclopropanesulfonic acid derivatives have been shown to act as effective catalysts. Rowland et al. (2005) describe a method where these compounds catalyze the addition of amide nucleophiles to imines, producing protected aminal products. This highlights their role in facilitating high-yield, enantioselective reactions (Rowland et al., 2005).

Synthesis of Pharmaceutical Compounds

Cyclopropanesulfonic acid derivatives are instrumental in synthesizing pharmaceutical compounds. Miura et al. (2006) used these derivatives in cyclopropanation reactions to create cyclopropylmethanols, which are further used to synthesize complex pharmaceuticals like cibenzoline (Miura et al., 2006).

New Cyclopropanone Equivalents and Synthesis of Amines

Research by Liu et al. (2008) identifies cyclopropanesulfonic acid derivatives as new cyclopropanone equivalents. They efficiently react with terminal acetylenes and disubstituted amines, providing novel methods for synthesizing alkynyl cyclopropylamines (Liu et al., 2008).

Development of Materials for Solar Cells

Decoppet et al. (2014) have applied cyclohexanecarboxylic acid derivatives, closely related to cyclopropanesulfonic acid derivatives, in the development of materials for high-performance dye-sensitized solar cells. This research underscores the potential of these compounds in renewable energy technologies (Decoppet et al., 2014).

Enantioselective Synthesis and Medicinal Applications

Karlsson et al. (1999) demonstrated the use of cyclopropanesulfonic acid derivatives in the enantioselective synthesis of tetrahydrothiophenes, which are significant in medicinal chemistry for their potential therapeutic applications (Karlsson et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for accurate information .

Future Directions

The future research directions would depend on the current applications and potential uses of the compound. It could be studied for its potential uses in various fields such as medicine, materials science, or environmental science .

properties

IUPAC Name

N-(3-ethynylphenyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)11-6-7-11/h1,3-5,8,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKODMHRWSCLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)cyclopropanesulfonamide

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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